
A Comprehensive Spectroscopic Guide to 4-
Methoxy-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Methoxy-N,N-dimethylaniline

Cat. No.: B1210411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 4-Methoxy-N,N-
dimethylaniline, a compound of interest in various chemical and pharmaceutical research

fields. This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data

acquisition.

Spectroscopic Data Summary
The following tables provide a consolidated summary of the key spectral data for 4-Methoxy-
N,N-dimethylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

6.87 – 6.82 m 2H Ar-H

6.78 – 6.73 m 2H Ar-H

3.76 s 3H -OCH₃

2.86 s 6H -N(CH₃)₂

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

151.98 Ar-C (C-O)

145.70 Ar-C (C-N)

114.92 Ar-C

114.59 Ar-C

55.72 -OCH₃

41.83 -N(CH₃)₂

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Assignment

~3000-2800 C-H stretch (aromatic and aliphatic)

~1610 C=C stretch (aromatic ring)

~1510 C=C stretch (aromatic ring)

~1240 C-O stretch (aryl ether)

~1040 C-N stretch

Note: The IR data is based on typical values for similar aromatic compounds and may vary

slightly based on the experimental conditions.

Mass Spectrometry (MS)
m/z Relative Intensity Assignment

151 High [M]⁺ (Molecular Ion)

136 High [M - CH₃]⁺

108 Moderate [M - CH₃ - CO]⁺

77 Moderate [C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh 10-20 mg of 4-Methoxy-N,N-dimethylaniline.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial.
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Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is

approximately 4-5 cm.

2. ¹H NMR Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 10-12

ppm centered around 5 ppm is typically sufficient.

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g.,

exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

Phase and baseline correct the spectrum.

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

3. ¹³C NMR Acquisition:

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 200-220 ppm is generally

used.

A sufficient number of scans (typically several hundred to thousands) are required to achieve

an adequate signal-to-noise ratio.

Process the FID similarly to the ¹H spectrum.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
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Place a small amount (1-2 mg) of 4-Methoxy-N,N-dimethylaniline in an agate mortar.

Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

2. Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
1. Sample Introduction:

Prepare a dilute solution of 4-Methoxy-N,N-dimethylaniline in a volatile organic solvent

such as methanol or acetonitrile.

Introduce the sample into the mass spectrometer via a direct insertion probe or through a

gas chromatograph (GC-MS).

2. Data Acquisition (Electron Ionization - EI):

The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV).

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

The detector records the abundance of each ion at a specific m/z value.

The resulting mass spectrum is a plot of relative intensity versus m/z.
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Visualizations
Spectroscopic Analysis Workflow

Workflow for Spectroscopic Analysis of 4-Methoxy-N,N-dimethylaniline
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Caption: Workflow for Spectroscopic Analysis.

Mass Spectrometry Fragmentation Pathway
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Proposed Mass Spectrometry Fragmentation of 4-Methoxy-N,N-dimethylaniline

[C₉H₁₃NO]⁺˙
m/z = 151

(Molecular Ion)

[C₈H₁₀NO]⁺
m/z = 136

- •CH₃

[C₇H₈N]⁺
m/z = 106

- CO

[C₆H₅]⁺
m/z = 77

- HCN

Click to download full resolution via product page

Caption: Fragmentation of 4-Methoxy-N,N-dimethylaniline.

To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 4-Methoxy-
N,N-dimethylaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1210411#spectral-data-nmr-ir-mass-for-4-methoxy-n-
n-dimethylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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